4-磺基-2-(三氟甲基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

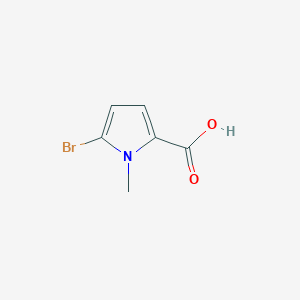

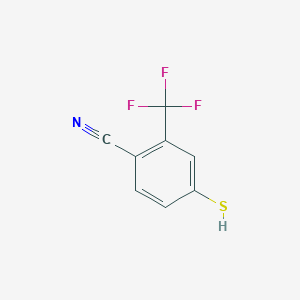

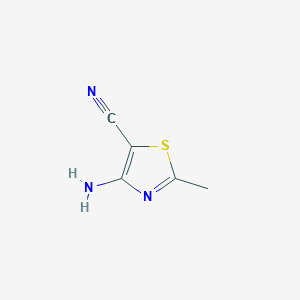

The compound 4-Sulfanyl-2-(trifluoromethyl)benzonitrile is a chemical entity that can be inferred to possess a benzonitrile core structure with a trifluoromethyl group and a sulfanyl (thiol) substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 4-Sulfanyl-2-(trifluoromethyl)benzonitrile.

Synthesis Analysis

The synthesis of related sulfanyl-containing compounds typically involves the reaction of suitable sulfonyl chlorides with amines or other nucleophiles. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This suggests that a similar approach could be used for synthesizing 4-Sulfanyl-2-(trifluoromethyl)benzonitrile, possibly by reacting a chlorinated precursor with a thiol-containing compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Sulfanyl-2-(trifluoromethyl)benzonitrile has been studied using techniques like X-ray diffraction and density functional theory (DFT). For instance, the crystal structure of 4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile was determined by X-ray diffraction, revealing weak inter- and intramolecular hydrogen bonds . DFT calculations have been used to optimize the structure and determine the structural characteristics of related compounds . These methods would likely provide detailed insights into the molecular structure of 4-Sulfanyl-2-(trifluoromethyl)benzonitrile.

Chemical Reactions Analysis

The reactivity of sulfanyl groups in similar compounds suggests that 4-Sulfanyl-2-(trifluoromethyl)benzonitrile could participate in various chemical reactions. For example, the sulfanyl group could undergo electrophilic substitution reactions or act as a nucleophile in displacement reactions. The presence of the trifluoromethyl group could influence the electronic properties of the molecule and affect its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Sulfanyl-2-(trifluoromethyl)benzonitrile, such as their vibrational frequencies, molecular electrostatic potential, and nonlinear optical properties, have been investigated using spectroscopic methods and quantum mechanical calculations . These studies provide a basis for predicting the properties of 4-Sulfanyl-2-(trifluoromethyl)benzonitrile, such as its potential for electrophilic and nucleophilic reactivity, as well as its thermodynamic properties and molecular interactions .

科学研究应用

锂离子电池电解质添加剂

密切相关的化合物 4-(三氟甲基)-苯甲腈的一项新应用展示了其作为高电压锂离子电池电解质添加剂的用途。该添加剂显着提高了 LiNi0.5Mn1.5O4 正极的循环稳定性,在多次循环后保持了高容量保持率。它在正极上形成低阻抗保护膜,防止电解质氧化分解并抑制锰溶解,从而提高电池性能和使用寿命 (Huang et al., 2014).

化学合成和反应

腈与全氟烷基亚砜反应生成磺基腈,突出了 4-磺基-2-(三氟甲基)苯甲腈在有机合成中的潜力。该过程涉及芳香或苄基 C-H 键的选择性官能化,展示了该化合物在构建复杂分子结构中的用途 (Macé et al., 2009).

材料科学和聚合物研究

部分氟化的磺化聚(亚苯基醚苯甲腈)共聚物已被合成,用于燃料电池的质子交换膜。这些膜表现出可调节的性能,例如吸水率、质子电导率和甲醇渗透性,展示了氟化苯甲腈在开发用于能源应用的高级材料中的作用 (Sankir et al., 2007).

光化学和发光反应

苯基取代的噻二唑的光化学行为导致苯甲腈的形成,说明了另一个应用领域。这项研究提供了对光诱导反应机理和开发新光致发光材料或光化学过程的潜力的见解 (Pavlik et al., 2003).

先进合成技术

由氨基苯甲腈合成 4-异硫氰酸根-2-(三氟甲基)苯甲腈展示了创建具有特定官能团分子的先进方法。该过程对于开发新的药物或农用化学品至关重要,突出了该化合物在合成化学中的相关性 (Zhi-yu, 2012).

属性

IUPAC Name |

4-sulfanyl-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZHVFBVXGOFHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266036 |

Source

|

| Record name | 4-Mercapto-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sulfanyl-2-(trifluoromethyl)benzonitrile | |

CAS RN |

110888-22-7 |

Source

|

| Record name | 4-Mercapto-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110888-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercapto-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)